molecular formula C11H13FN2O3 B1322675 N,N-diethyl-4-fluoro-3-nitrobenzamide CAS No. 474018-94-5

N,N-diethyl-4-fluoro-3-nitrobenzamide

Cat. No. B1322675
M. Wt: 240.23 g/mol
InChI Key: MRVFZPHNDANYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07030139B2

Procedure details

Following general procedure 2B: A mixture of N,N-diethyl-4-fluoro-3-nitrobenzamide (0.125 g, 0.521 mmol), methylamine hydrochloride (0.035 g, 0.521 mmol) in 80% aq. EtOH (3 mL) was heated at 85° C. for 4 hours. Usual work-up provided the title compound (0.130 g, 100%) which was used without further purification. MS (ESI) (M+H)+=252.
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:16][CH3:17])[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8](F)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)[CH3:2].Cl.[CH3:19][NH2:20]>CCO>[CH2:1]([N:3]([CH2:16][CH3:17])[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([NH:20][CH3:19])=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.125 g
Type
reactant
Smiles
C(C)N(C(C1=CC(=C(C=C1)F)[N+](=O)[O-])=O)CC
Name
Quantity
0.035 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
3 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(C1=CC(=C(C=C1)NC)[N+](=O)[O-])=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.